
7-Benzyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyladenine is a synthetic cytokinin, a class of plant growth regulators that promote cell division and growth. It is widely used in agricultural and horticultural practices to enhance plant growth, delay senescence, and improve crop yields. The compound is known for its ability to stimulate cell division, influence nutrient mobilization, and enhance the overall growth and development of plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Benzyladenine can be synthesized through the benzylation of adenine under basic conditions. The reaction typically involves the use of benzyl bromide as the benzylating agent and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in a solvent like dimethyl sulfoxide (DMSO). The reaction yields N9- and N3-benzyladenine regioisomers, with the ratio dependent on the solvent used .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyladenine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzylation of adenine is a nucleophilic substitution reaction where the benzyl group replaces a hydrogen atom on the adenine molecule.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Benzyl Bromide: Used as the benzylating agent in the synthesis of this compound.
Sodium Hydride (NaH) or Potassium tert-Butoxide (tBuOK): Strong bases used to deprotonate adenine and facilitate the nucleophilic substitution reaction.
Dimethyl Sulfoxide (DMSO): A common solvent for the reaction, providing a suitable medium for the nucleophilic substitution.
Major Products Formed:
N9-Benzyladenine: The primary product of the benzylation reaction.
N3-Benzyladenine: A minor isomeric product formed alongside N9-Benzyladenine.
Scientific Research Applications
7-Benzyladenine has a wide range of applications in scientific research, including:
Mechanism of Action
7-Benzyladenine exerts its effects by mimicking natural cytokinins, binding to cytokinin receptors in plant cells, and activating downstream signaling pathways. This activation leads to the stimulation of cell division, differentiation, and growth. The compound also inhibits the degradation of endogenous cytokinins, thereby increasing their levels and prolonging their effects .
Comparison with Similar Compounds
6-Benzylaminopurine (BAP): Another synthetic cytokinin with similar applications in agriculture and horticulture.
Meta-Topolin (mT): A recently discovered cytokinin that can be used as an alternative to benzyladenine, often resulting in higher quality plants with better coloring and reduced risk of deformations.
Uniqueness of 7-Benzyladenine: this compound is unique in its specific binding affinity and activation of cytokinin receptors, leading to distinct physiological effects in plants. Its ability to enhance cell division and growth, delay senescence, and improve crop yields makes it a valuable tool in various agricultural and horticultural practices .
Properties
CAS No. |
3691-50-7 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
7-benzylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) |
InChI Key |
QRQWXKYGJDARPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC=NC(=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



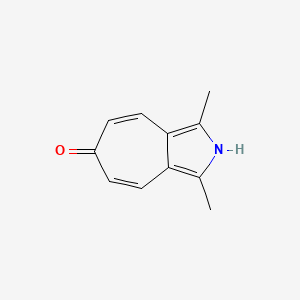
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
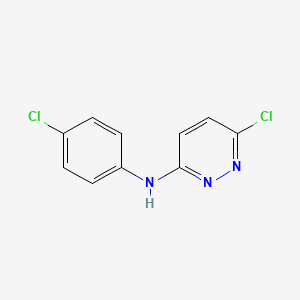
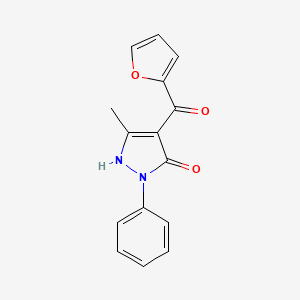
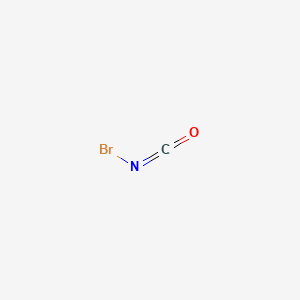
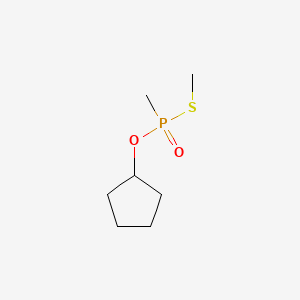


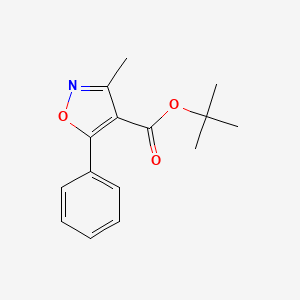
![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)

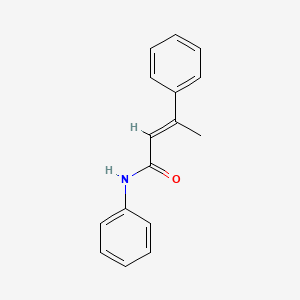
![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
